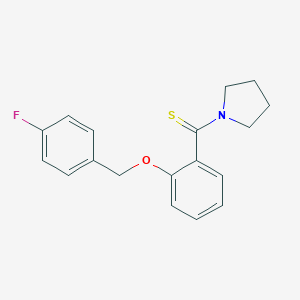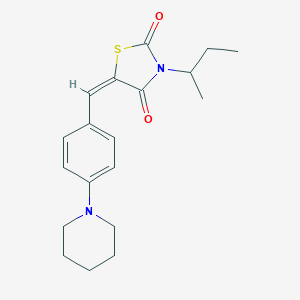
4-Fluorobenzyl 2-(1-pyrrolidinylcarbothioyl)phenyl ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluorobenzyl 2-(1-pyrrolidinylcarbothioyl)phenyl ether, commonly known as FPPE, is a chemical compound that has gained significant interest in the scientific community due to its potential applications in medicinal chemistry. FPPE is a thioether derivative of carfentanil, which is a potent opioid analgesic.
Mechanism of Action
FPPE acts as an agonist at the mu opioid receptor, which is a G protein-coupled receptor. Activation of the mu opioid receptor leads to the inhibition of neurotransmitter release, resulting in analgesia, sedation, and euphoria. FPPE has a similar mechanism of action to other opioid analgesics such as morphine and fentanyl.
Biochemical and Physiological Effects:
FPPE has been shown to produce potent analgesia in animal models, with a potency similar to that of fentanyl. It has also been shown to produce sedation and respiratory depression, which are common side effects of opioid analgesics. FPPE has a shorter duration of action compared to fentanyl, which may make it a more suitable candidate for use in clinical settings.
Advantages and Limitations for Lab Experiments
One advantage of using FPPE in lab experiments is its high affinity and selectivity for the mu opioid receptor, which makes it a useful tool for studying the opioid system. However, its potency and potential for producing respiratory depression and other side effects may limit its use in certain experiments. Additionally, the synthesis of FPPE requires specialized equipment and expertise, which may make it difficult for some researchers to obtain.
Future Directions
There are several potential future directions for research on FPPE. One area of interest is the development of analogs with improved pharmacological properties, such as longer duration of action or reduced side effects. Another area of interest is the use of FPPE as a radioligand for imaging the mu opioid receptor in humans. Finally, further studies are needed to fully understand the potential therapeutic applications of FPPE in the treatment of pain and other conditions.
Synthesis Methods
FPPE can be synthesized by the reaction of 4-fluorobenzyl chloride with 2-(1-pyrrolidinylcarbothioyl)phenol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as dichloromethane or chloroform. The product is purified by column chromatography or recrystallization.
Scientific Research Applications
FPPE has been studied for its potential applications as an opioid receptor ligand. It has been shown to have high affinity and selectivity for the mu opioid receptor, which is a target for the treatment of pain. FPPE has also been studied for its potential use as a radioligand for imaging the mu opioid receptor in the brain using positron emission tomography (PET).
properties
Product Name |
4-Fluorobenzyl 2-(1-pyrrolidinylcarbothioyl)phenyl ether |
|---|---|
Molecular Formula |
C18H18FNOS |
Molecular Weight |
315.4 g/mol |
IUPAC Name |
[2-[(4-fluorophenyl)methoxy]phenyl]-pyrrolidin-1-ylmethanethione |
InChI |
InChI=1S/C18H18FNOS/c19-15-9-7-14(8-10-15)13-21-17-6-2-1-5-16(17)18(22)20-11-3-4-12-20/h1-2,5-10H,3-4,11-13H2 |
InChI Key |
IKMAGILBALHHQY-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)C(=S)C2=CC=CC=C2OCC3=CC=C(C=C3)F |
Canonical SMILES |
C1CCN(C1)C(=S)C2=CC=CC=C2OCC3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![ethyl 2-{(5E)-5-[3,5-dichloro-4-(2-ethoxy-2-oxoethoxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}propanoate](/img/structure/B306246.png)
![3-(5-{(E)-[3-(1-ethoxy-1-oxopropan-2-yl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}furan-2-yl)-2-methylbenzoic acid](/img/structure/B306247.png)
![ethyl 2-{(5E)-2,4-dioxo-5-[4-(pyrrolidin-1-yl)benzylidene]-1,3-thiazolidin-3-yl}propanoate](/img/structure/B306248.png)
![ethyl 2-[(5E)-2,4-dioxo-5-({1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-2-yl}methylidene)-1,3-thiazolidin-3-yl]propanoate](/img/structure/B306249.png)
![ethyl 2-[(5E)-5-{[5-(3-bromophenyl)furan-2-yl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B306252.png)
![ethyl 2-[(5E)-5-[[4-(2-amino-2-oxoethoxy)-3-methoxyphenyl]methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B306258.png)

![2-[(3-{(E)-[3-(butan-2-yl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-1H-indol-1-yl)methyl]benzonitrile](/img/structure/B306260.png)
![ethyl 2-[(5E)-2,4-dioxo-5-{[1-(propan-2-yl)-1H-indol-3-yl]methylidene}-1,3-thiazolidin-3-yl]propanoate](/img/structure/B306261.png)
![Ethyl 2-[5-({2-[(2-cyanobenzyl)oxy]-1-naphthyl}methylene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B306262.png)
![(5E)-5-[(1-ethyl-1H-indol-3-yl)methylidene]-1-(4-methoxyphenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B306263.png)
![2-ethoxy-4-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl 4-chlorobenzenesulfonate](/img/structure/B306265.png)
![2-Ethoxy-4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-(acetylamino)benzenesulfonate](/img/structure/B306266.png)